

Spectroscopic data (NMR, IR, Mass Spec) for Pivalylbenzhydrazine

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Compound of Interest

Compound Name: **Pivalylbenzhydrazine**

Cat. No.: **B1215872**

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Technical Guide: Spectroscopic Analysis of Pivalylbenzhydrazine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for **Pivalylbenzhydrazine** is not readily available in the public domain. The data presented herein is predicted based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a reference for the anticipated spectroscopic characteristics and the methodologies for their acquisition.

Introduction

Pivalylbenzhydrazine is an organic compound featuring a pivaloyl group and a benzhydryl group attached to a hydrazine core. This unique combination of a bulky, aliphatic acyl group and a sterically demanding diarylmethyl moiety suggests potential applications in medicinal chemistry and materials science, where modulation of steric and electronic properties is crucial. A thorough spectroscopic characterization is the cornerstone for confirming the structure, purity, and conformational properties of such novel molecules. This document provides a predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Pivalylbenzhydrazine**, alongside generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

The predicted spectroscopic data for **Pivalylbenzhydrazine** (Molecular Formula: C₁₈H₂₂N₂O, Molecular Weight: 282.38 g/mol) are summarized below. These predictions are derived from the known spectral characteristics of the pivaloyl, benzhydryl, and N-acyl hydrazine moieties.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for **Pivalylbenzhydrazine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 10.0 - 10.5	br s	1H	-C(O)NH-	Chemical shift is dependent on solvent and concentration; may exchange with D ₂ O.
~ 8.0 - 8.5	br s	1H	-CH-NH-	Chemical shift is dependent on solvent and concentration; may exchange with D ₂ O.
~ 7.20 - 7.45	m	10H	Aromatic protons (-CH(Ph) ₂)	Complex multiplet due to the 10 protons of the two phenyl rings.
~ 6.2 - 6.4	d	1H	Methine proton (-CH(Ph) ₂)	Expected to be a doublet due to coupling with the adjacent NH proton. Becomes a singlet upon D ₂ O exchange.
~ 1.25	s	9H	tert-butyl protons (-C(CH ₃) ₃)	A sharp singlet characteristic of the pivaloyl group.

Table 2: Predicted ¹³C NMR Data for **Pivalylbenzhydrazine**

Chemical Shift (δ , ppm)	Assignment	Notes
~ 175.0	Carbonyl carbon (C=O)	Typical range for a secondary amide carbonyl.
~ 141.0	Quaternary aromatic carbons (C-CH)	Two signals may be observed for the two phenyl rings.
~ 128.8	ortho-Aromatic carbons	
~ 128.5	meta-Aromatic carbons	
~ 127.0	para-Aromatic carbons	
~ 60.0	Methine carbon (-CH(Ph) ₂)	The chemical shift is influenced by the adjacent nitrogen and phenyls.
~ 39.0	Quaternary carbon (-C(CH ₃) ₃)	
~ 27.5	tert-butyl methyl carbons (-C(CH ₃) ₃)	

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data for **Pivalylbenzhydrazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~ 3300	Medium	N-H stretching	Amide/Hydrazine
3080 - 3020	Medium	Aromatic C-H stretching	Arene
2970 - 2870	Strong	Aliphatic C-H stretching	Alkane (tert-butyl)
~ 1660	Strong	C=O stretching (Amide I)	Amide
~ 1520	Strong	N-H bending (Amide II)	Amide
1600, 1495, 1450	Medium-Weak	C=C stretching	Aromatic Ring
~ 700 and ~ 750	Strong	C-H out-of-plane bending	Monosubstituted Benzene

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Fragmentation Data for **Pivalylbenzhydrazine**

m/z Value	Proposed Fragment Ion	Notes
283	[M+H] ⁺	Protonated molecular ion (in ESI-MS).
282	[M] ⁺	Molecular ion (in EI-MS).
167	[CH(Ph) ₂] ⁺	Benzhydryl cation; expected to be a highly abundant or base peak.
85	[C(O)C(CH ₃) ₃] ⁺	Pivaloyl cation.
57	[C(CH ₃) ₃] ⁺	tert-butyl cation.

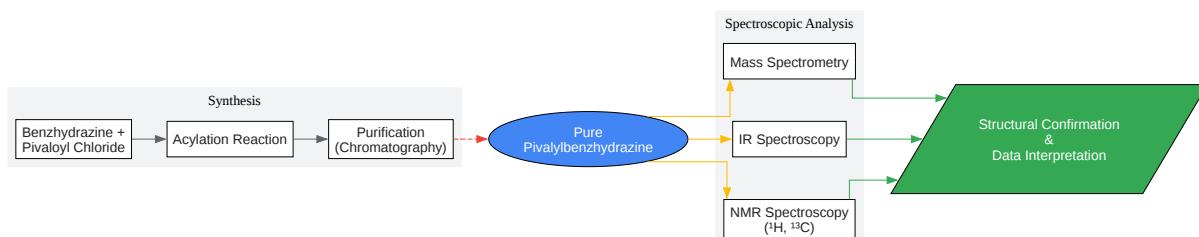
Experimental Protocols

A plausible synthetic route to **Pivalylbenzhydrazine** is the acylation of benzhydrazine with pivaloyl chloride.

- **Dissolution:** Dissolve benzhydrazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Acylation:** Add a solution of pivaloyl chloride (1.1 eq) in the same solvent dropwise to the stirred reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **Pivalylbenzhydrazine**.
- **NMR Spectroscopy:** Prepare a ~5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **IR Spectroscopy:** Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate (e.g., NaCl). Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
- **Mass Spectrometry:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a mass spectrometer with an appropriate ionization source (e.g., ESI for soft ionization or EI for fragmentation analysis).

Visualization of Workflow

The general workflow for the synthesis and characterization of a new chemical entity like **Pivalylbenzhydrazine** is depicted below.



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